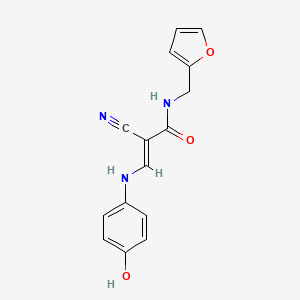
MFCD03538332
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD03538332” is a chemical entity with unique properties and applications. It is known for its significant role in various chemical reactions and its potential use in scientific research. This compound has garnered attention due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03538332” involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperatures and pressures. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors. The process involves continuous monitoring of reaction parameters to ensure consistency and quality. The industrial production methods are designed to maximize yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: “MFCD03538332” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.
Common Reagents and Conditions: The common reagents used in reactions involving “this compound” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: The major products formed from reactions involving “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with varying functional groups.
Scientific Research Applications
“MFCD03538332” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways to produce complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, “this compound” is explored for its therapeutic potential in treating specific diseases. Additionally, in industry, it is utilized in the production of materials with specialized properties.
Mechanism of Action
The mechanism of action of “MFCD03538332” involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of certain biochemical pathways. The compound’s effects are mediated through binding to target molecules, altering their structure and function. The pathways involved may include enzymatic reactions, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
- Compound A: Known for its high reactivity in oxidation reactions.
- Compound B: Utilized in the synthesis of complex organic molecules.
- Compound C: Studied for its potential therapeutic applications in medicine.
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyanilino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c16-8-11(9-17-12-3-5-13(19)6-4-12)15(20)18-10-14-2-1-7-21-14/h1-7,9,17,19H,10H2,(H,18,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRNQWXEDQYENH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CNC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C/NC2=CC=C(C=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














